molecular formula C16H25ClN2O5S B12472880 N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide

N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide

Katalognummer: B12472880
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: DFQYTTRFXVGPED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various biochemical interactions due to its functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” likely involves multiple steps, including the formation of the isopropoxypropyl group, the sulfonamide linkage, and the acetamide moiety. Typical reaction conditions might include:

    Formation of Isopropoxypropyl Group: This could involve the reaction of an alcohol with a suitable alkylating agent under basic conditions.

    Sulfonamide Formation: This step might involve the reaction of a sulfonyl chloride with an amine.

    Acetamide Formation: This could involve the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the isopropoxypropyl group or the methoxy group.

    Reduction: Reduction reactions could target the sulfonamide or acetamide groups.

    Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents could include lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents might include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

The compound “N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” could have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential probe or inhibitor in biochemical studies.

    Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.

    Industry: As a specialty chemical in various industrial processes.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with biological molecules. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide: might be compared with other sulfonamide or acetamide derivatives.

    Other compounds: with similar functional groups might include various pharmaceuticals or agrochemicals.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C16H25ClN2O5S

Molekulargewicht

392.9 g/mol

IUPAC-Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C16H25ClN2O5S/c1-12(2)24-9-5-8-18-16(20)11-19(3)25(21,22)15-10-13(17)6-7-14(15)23-4/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,18,20)

InChI-Schlüssel

DFQYTTRFXVGPED-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCCCNC(=O)CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.